REACTION_CXSMILES
|
COC1C=CC2SC3C(=CC=CC=3)NC=2C=1.O.[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C@@:26]([C:42]([OH:44])=[O:43])([OH:41])[C@@:27]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1>C(O)C>[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:42]([OH:44])=[O:43])([OH:41])[C:27]([C:32]([C:34]2[CH:35]=[CH:36][C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2NC3=CC=CC=C3SC2C=C1
|
Name
|
|
Quantity
|
10.15 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a condenser and a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. in the course of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
CUSTOM
|
Details
|
are separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (2×30 cc)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C(C(C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 134.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC2SC3C(=CC=CC=3)NC=2C=1.O.[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C@@:26]([C:42]([OH:44])=[O:43])([OH:41])[C@@:27]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1>C(O)C>[C:18]1([CH3:45])[CH:23]=[CH:22][C:21]([C:24]([C:26]([C:42]([OH:44])=[O:43])([OH:41])[C:27]([C:32]([C:34]2[CH:35]=[CH:36][C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])([OH:31])[C:28]([OH:30])=[O:29])=[O:25])=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2NC3=CC=CC=C3SC2C=C1
|
Name
|
|
Quantity
|
10.15 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a condenser and a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
by adding a few crystals of the neutral salt of (-)-di(p-toluoyl)tartaric acid
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. in the course of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
CUSTOM
|
Details
|
are separated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (2×30 cc)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C(C(C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 134.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |